molecular formula C17H14ClNO3 B5645984 5-(3-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide

5-(3-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide

Cat. No.: B5645984
M. Wt: 315.7 g/mol
InChI Key: OSEKGZNSOVYQRD-UHFFFAOYSA-N
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Description

5-(3-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a furan ring and a chlorinated methylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorinated methylphenyl group: This step involves the chlorination of a methylphenyl precursor, followed by its attachment to the furan ring through a suitable coupling reaction.

    Formation of the carboxamide group: This is typically achieved by reacting the intermediate compound with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorinated methylphenyl group, potentially converting it to a methylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce dechlorinated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide: can be compared with other carboxamides containing furan rings and chlorinated phenyl groups.

    N-(furan-2-ylmethyl)furan-2-carboxamide: Lacks the chlorinated methylphenyl group.

    5-(3-chloro-2-methylphenyl)furan-2-carboxamide: Lacks the furan-2-ylmethyl group.

Uniqueness

The presence of both the furan-2-ylmethyl and chlorinated methylphenyl groups in this compound makes it unique, potentially offering distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-(3-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-11-13(5-2-6-14(11)18)15-7-8-16(22-15)17(20)19-10-12-4-3-9-21-12/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEKGZNSOVYQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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